
Ethyl-7-Chlorchinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 7-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system. This compound is characterized by the presence of an ethyl ester group at the third position and a chlorine atom at the seventh position of the quinoline ring. Quinolines are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and various industrial applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-chloroquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studying the biological activities of quinoline derivatives, such as their interactions with enzymes and receptors.
Industrial Applications: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
Target of Action
Ethyl 7-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial , antimalarial , anti-asthmatic, antihypertensive, anti-inflammatory , immunosuppressive , antileishmanial , and anticancer properties, suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that quinoline derivatives interact with their targets, leading to changes that result in their observed biological effects
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to bacterial growth, immune response, inflammation, and cell proliferation, among others.
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties would influence the bioavailability of the compound.
Result of Action
Given the range of biological activities exhibited by quinoline derivatives , the compound could potentially have a variety of effects at the molecular and cellular level, including inhibition of bacterial growth, modulation of immune response, reduction of inflammation, and inhibition of cell proliferation.
Biochemische Analyse
Biochemical Properties
Ethyl 7-chloroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties . It also interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to changes in their function.
Cellular Effects
Ethyl 7-chloroquinoline-3-carboxylate has been observed to influence various cellular processes. In bacterial cells, it disrupts essential metabolic pathways, leading to cell death . In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins and subsequent changes in gene expression . Additionally, ethyl 7-chloroquinoline-3-carboxylate can impact cellular metabolism by interfering with mitochondrial function, resulting in reduced ATP production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of ethyl 7-chloroquinoline-3-carboxylate involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . It may also interact with DNA, leading to changes in gene expression . Furthermore, ethyl 7-chloroquinoline-3-carboxylate can modulate the activity of transcription factors, thereby influencing the transcription of specific genes . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-chloroquinoline-3-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that ethyl 7-chloroquinoline-3-carboxylate can have sustained effects on cellular function, including persistent inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of ethyl 7-chloroquinoline-3-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antibacterial activity and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Ethyl 7-chloroquinoline-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, ethyl 7-chloroquinoline-3-carboxylate can influence the production of reactive oxygen species (ROS), impacting cellular redox balance and oxidative stress responses .
Transport and Distribution
Within cells and tissues, ethyl 7-chloroquinoline-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . This compound tends to accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects . The localization and accumulation of ethyl 7-chloroquinoline-3-carboxylate are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
Ethyl 7-chloroquinoline-3-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. It is often found in the mitochondria, where it can interfere with mitochondrial function and energy production . Additionally, this compound can localize to the nucleus, affecting gene expression and transcriptional regulation . The subcellular localization of ethyl 7-chloroquinoline-3-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloroquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:
Starting Materials: o-Aminobenzophenones and diethylmalonate.
Reaction Conditions: The reaction is base-catalyzed and typically carried out by refluxing an alcoholic solution or an organic solvent.
Industrial Production Methods: Industrial production of ethyl 7-chloroquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the seventh position can be substituted with other nucleophiles.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Reduction Products: Dihydroquinoline derivatives.
Oxidation Products: Quinoline N-oxide derivatives.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 6-chloroquinoline-3-carboxylate
- Ethyl 8-chloroquinoline-3-carboxylate
Comparison: Ethyl 7-chloroquinoline-3-carboxylate is unique due to the position of the chlorine atom at the seventh position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
ethyl 7-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPSLVAMXVUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573666 | |
| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133455-49-9 | |
| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B170081.png)
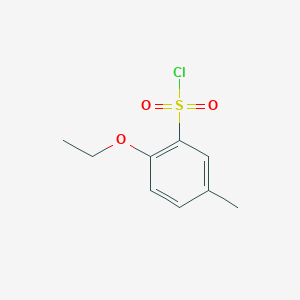
![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B170085.png)
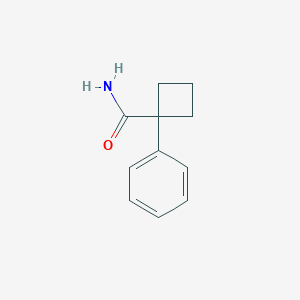

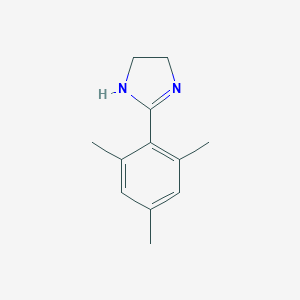
![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)
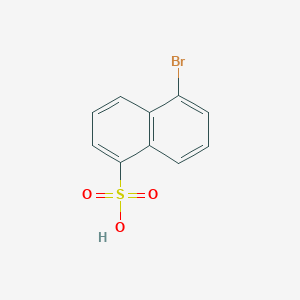


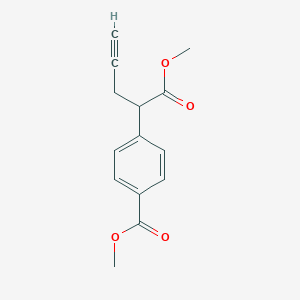
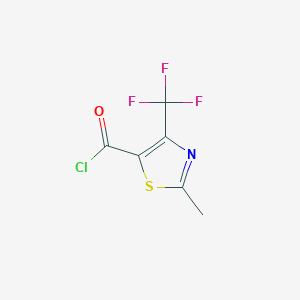
![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
